molecular formula C18H16N8O B11005846 4-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

4-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

Cat. No.: B11005846
M. Wt: 360.4 g/mol
InChI Key: GNLVEISKRPZTRM-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide: , often referred to as MTTB , is a hybrid molecule combining tetrazole and triazole moieties. Let’s break down its structure:

  • The tetrazole ring (5-membered) contains a methyl group at position 5.
  • The triazole ring (5-membered) is attached to a phenyl group via a 1,2,4-triazolemethyl linker.

Preparation Methods

Synthesis:: The synthesis of MTTB involves several steps:

    Modification of Nitro-Triazole: The cyano group of a nitro-triazole starting material undergoes four steps to yield tetrazol-1-ol.

    Selective Triazole Oxidation: The triazole ring is selectively oxidized to form 1-hydroxy-triazole, resulting in MTTB.

Industrial Production:: While MTTB is not widely produced industrially, research efforts focus on scalable and efficient synthetic routes.

Chemical Reactions Analysis

MTTB participates in various reactions:

    Oxidation: It can undergo oxidation reactions due to the presence of the triazole ring.

    Substitution: Substituents on the phenyl group allow for diverse substitution reactions.

    Common Reagents: Nitric acid, sulfuric acid, and other oxidizing agents.

    Major Products: Nitro-substituted derivatives and other functionalized forms.

Scientific Research Applications

MTTB finds applications in:

Mechanism of Action

  • MTTB’s mechanism involves interactions with molecular targets, possibly affecting cellular processes.
  • Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16N8O

Molecular Weight

360.4 g/mol

IUPAC Name

4-(5-methyltetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C18H16N8O/c1-13-22-23-24-26(13)17-8-4-15(5-9-17)18(27)21-16-6-2-14(3-7-16)10-25-12-19-11-20-25/h2-9,11-12H,10H2,1H3,(H,21,27)

InChI Key

GNLVEISKRPZTRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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